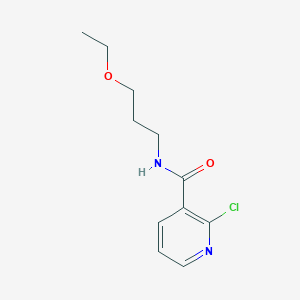
2-(Cyclopentylsulfanyl)propanoic acid
Descripción general
Descripción
2-(Cyclopentylsulfanyl)propanoic acid, also known as 2-CPSP, is an organic acid with a unique structure and a wide range of applications. It is used in a variety of scientific research applications, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Sorption and Environmental Implications
Research on related phenoxy herbicides, such as 2,4-D and its derivatives, highlights the importance of understanding sorption mechanisms to soil, organic matter, and minerals. This knowledge is crucial for assessing the environmental fate and transport of these compounds, which can inform remediation strategies and environmental risk assessments. For example, Werner, Garratt, and Pigott (2012) reviewed sorption experiments, providing insights into the interactions between herbicides and various soil components, emphasizing the role of soil organic matter and iron oxides as relevant sorbents (Werner, Garratt, & Pigott, 2012).
Biotechnological Applications
The review by Djas and Henczka (2018) on reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents a comprehensive overview of separation processes for carboxylic acids from aqueous solutions. This research is pertinent for the purification and production of chemicals like 2-(Cyclopentylsulfanyl)propanoic acid, demonstrating the efficiency of supercritical CO2 as a solvent due to its environmentally benign characteristics. This method's advantages include higher yield, simplicity, and competitiveness, suggesting its potential for industrial applications (Djas & Henczka, 2018).
Insights from Related Chemical Studies
Although not directly related to "this compound," the study by Gao, Ma, and Xu (2011) on lactic acid production and its derivatives through biotechnological routes provides a parallel in the exploration of carboxylic acids for various applications. This review discusses the production of valuable chemicals from lactic acid, a carboxylic acid, via chemical and biotechnological processes, indicating the broader potential of similar acids in green chemistry and industrial applications (Gao, Ma, & Xu, 2011).
Mecanismo De Acción
Target of Action
This compound is a derivative of propanoic acid, which is known to have antimicrobial properties . .
Mode of Action
Propanoic acid, a related compound, acts as an antimicrobial agent
Pharmacokinetics
Given its structural similarity to propanoic acid, it’s possible that it may share similar pharmacokinetic properties . .
Propiedades
IUPAC Name |
2-cyclopentylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-6(8(9)10)11-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAPCYLXDBNWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)

![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)
![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)



![tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate](/img/structure/B3072331.png)




